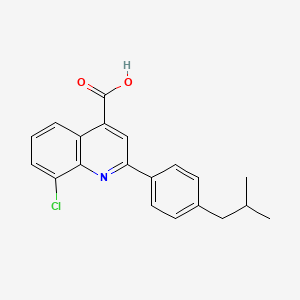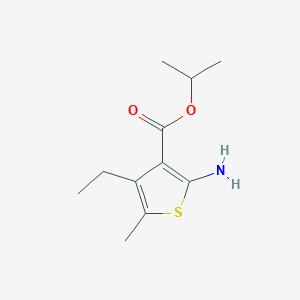![molecular formula C9H12IN3O B1326663 2-[(4-Iodophenyl)amino]propanohydrazide CAS No. 1397002-31-1](/img/structure/B1326663.png)
2-[(4-Iodophenyl)amino]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various hydrazide compounds has been a topic of interest in recent research. For instance, the synthesis of 1-trifluoroacetyl-2-(4-aminophenyl)hydrazide was achieved by reacting 4-nitrophenylhydrazide with trifluoroacetyl anhydride, with the structure confirmed by various spectroscopic methods . Similarly, the synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives was accomplished, with the structures established by physico-chemical analysis methods . These studies demonstrate the versatility of hydrazide chemistry and the potential for creating a wide range of compounds with varying properties.
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their properties and potential applications. The crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was determined using X-ray diffraction analysis, revealing two non-coplanar ring systems of phenol and thiazole . This level of structural detail is essential for the rational design of new compounds and for predicting their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. For example, the melting points of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives were determined, which is an important characteristic for assessing the stability and purity of the compounds . The physico-chemical properties such as solubility, acidity/basicity, and reactivity are also critical for their potential use in various applications, including as dyes or pharmaceuticals .
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
- A study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating antioxidant activity superior to ascorbic acid and cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).
Structural Characterization and Biological Activity
- Another study focused on the complexation of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene]propanehydrazide with various metal ions, revealing their structural characteristics and selective antimicrobial activities (Devi et al., 2019).
Chemoinformatics and Biological Activity Assessment
- An investigation into N-aryl-β-alanine derivatives, designed and synthesized for potential biological activities, highlighted the challenges and opportunities in leveraging academic organic chemistry studies for drug discovery, despite the lack of significant antimicrobial action in the compounds studied (Anusevičius et al., 2015).
Antibacterial Activity of Azole Derivatives
- Research on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial activity against specific strains demonstrated the potential of these compounds in addressing bacterial infections (Tumosienė et al., 2012).
Modification of Polymers for Medical Applications
- A study on modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlighted their improved thermal stability and significant antibacterial and antifungal activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
2-(4-iodoanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJVPSPDLXOJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Iodophenyl)amino]propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)







